2-(4-methoxyphenoxy)-N-(1-propylpiperidin-4-yl)propanamide
Overview
Description
2-(4-methoxyphenoxy)-N-(1-propylpiperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C18H28N2O3 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-methoxyphenoxy)-N-(1-propyl-4-piperidinyl)propanamide is 320.20999276 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Gastric Acid Antisecretory Activity
Research has shown that certain butanamides, which are structurally related to 2-(4-methoxyphenoxy)-N-(1-propyl-4-piperidinyl)propanamide, exhibit significant antisecretory activity against histamine-induced gastric acid secretion. These findings suggest potential applications in developing antiulcer agents (Ueda et al., 1991).
Antimicrobial Activity
Compounds structurally similar to 2-(4-methoxyphenoxy)-N-(1-propyl-4-piperidinyl)propanamide have been isolated from Jolyna laminarioides and shown to possess antimicrobial properties. These include chymotrypsin inhibitory activity and effectiveness against Escherichia coli and Shigella boydii, indicating potential for developing new antibacterial agents (Atta-ur-rahman et al., 1997).
Detection and Analysis in Pharmacokinetics
The compound's derivatives have been used in the detection of certain pharmaceuticals like sufentanil and its metabolites in gas chromatography, highlighting its relevance in pharmacokinetic studies and drug metabolism research (Weldon et al., 1985).
Impact on Polymer Properties
Research on derivatives of phenols containing methoxy groups, akin to the structure of 2-(4-methoxyphenoxy)-N-(1-propyl-4-piperidinyl)propanamide, has shown that these groups can significantly influence the properties of cyanate ester resins. This includes effects on physical properties, cure chemistry, and thermal stability, suggesting potential applications in materials science (Harvey et al., 2015).
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(1-propylpiperidin-4-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-4-11-20-12-9-15(10-13-20)19-18(21)14(2)23-17-7-5-16(22-3)6-8-17/h5-8,14-15H,4,9-13H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMROCYEARGALE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(C)OC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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